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Compound of Interest

Dapagliflozin propanediol
Compound Name:
anhydrous

Cat. No. B3060979

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced formulation strategies
for dapagliflozin propanediol anhydrous, a selective sodium-glucose cotransporter 2
(SGLT2) inhibitor. The inherent physicochemical challenges of dapagliflozin, including its
hygroscopicity and potential for solid-state transformations, necessitate innovative formulation
approaches to ensure stability, bioavailability, and manufacturability.[1][2] This document details
key formulation techniques, experimental protocols, and relevant characterization data to guide
researchers in the development of robust dapagliflozin dosage forms.

Physicochemical Properties and Formulation
Challenges

Dapagliflozin propanediol monohydrate is the commercially available form, yet it can be
susceptible to dehydration and amorphization under thermal stress.[3][4] The anhydrous form
is a key intermediate and subject of research to develop more stable formulations.[1] Key
challenges in formulating dapagliflozin propanediol anhydrous include its poor flowability
and potential for hygroscopicity, which can impact blend uniformity and tablet compression.[1]

Table 1: Physicochemical Properties of Dapagliflozin and its Forms
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Property Value /| Observation Reference
BCS Class 1
12.57 (Strongest Acidic,
pKa :
Predicted)
Log P 2.52 (Predicted)

Melting Point (Monohydrate) Approximately 70°C - 79.5°C [1112]

Dapagliflozin base and
Hygroscopicity propanediol hydrate are highly  [5]

hygroscopic.

The propanediol monohydrate

) N can lose its lattice structure at
Solid-State Stability ] [3][6]

slightly elevated temperatures,

leading to amorphization.

Advanced Formulation Techniques and Protocols

To overcome the challenges associated with dapagliflozin propanediol anhydrous, several
advanced formulation techniques have been explored. These include the development of
amorphous solid dispersions, co-crystals, and nanostructured lipid carriers.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions offer a promising approach to enhance the stability and
dissolution of dapagliflozin. By dispersing the drug in a polymeric matrix, recrystallization can
be inhibited.[7]

Protocol: Preparation of Dapagliflozin Propanediol Anhydrous ASD by Solvent Evaporation

o Polymer Selection: Select a suitable polymer such as Hydroxypropyl Methylcellulose
(HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), or
Polyvinylpyrrolidone (PVP) K-30.[7]

e Solvent System: Choose a common solvent system that solubilizes both dapagliflozin
propanediol anhydrous and the selected polymer. A mixture of methanol and
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dichloromethane is often effective.

o Preparation of Solution:

o Dissolve dapagliflozin propanediol anhydrous and the polymer in the chosen solvent
system. A common drug-to-polymer ratio to investigate is 1:1 to 1:10 by weight.[7]

o Stir the solution until a clear solution is obtained.

e Solvent Removal:

o Remove the solvent using a rotary evaporator under reduced pressure at a controlled
temperature (e.g., 40-50°C).

o Further dry the resulting solid film/powder in a vacuum oven at a temperature below the
glass transition temperature of the ASD for 24-48 hours to remove residual solvent.

o Characterization: Characterize the prepared ASD using Powder X-ray Diffraction (PXRD) to
confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to determine the
glass transition temperature, and dissolution testing to assess drug release.

Table 2: Characterization Data for Dapagliflozin Solid Forms
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] Analytical —
Solid Form . Key Findings Reference
Technique

Dapagliflozin . .
_ Weight loss begins at
Propanediol TGA ) [1]
approximately 58.7°C.

Monohydrate
Shows endothermic
Dapagliflozin transitions
Propanediol DSC corresponding to [1]
Monohydrate dehydration and
desolvation.
Exhibits a
characteristic
Dapagliflozin crystalline pattern with
Propanediol PXRD peaks at 206 angles of [1]
Monohydrate 8.05°, 15.14°, 17.06°,
18.95°, 23.94°, and
31.68°.
Lack of sharp peaks,
Amorphous .
Dapaglifiozin PXRD showing a halo [1]
pattern.
Co-crystals

Co-crystallization is a technique used to modify the physicochemical properties of an active
pharmaceutical ingredient (API) by incorporating a co-former into the crystal lattice. This can
lead to improved stability, solubility, and dissolution rates.

Protocol: Preparation of Dapagliflozin-Citric Acid Co-crystal

» Stoichiometry: A 1:1 molar ratio of dapagliflozin to citric acid has been shown to be effective.

[4]
e Solvent Selection: Isopropyl acetate is a suitable solvent for this co-crystallization.[8]

e Procedure:
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[e]

Suspend dapagliflozin and anhydrous citric acid in isopropyl acetate at room temperature.

[8]

[e]

Stir the mixture for a designated period (e.g., 2 hours). Additional solvent may be added
during stirring.[8]

[e]

Isolate the resulting solid by filtration and wash with the solvent.[8]

o

Dry the co-crystals under vacuum.

o Characterization: Confirm the formation of the co-crystal using PXRD, DSC, and Fourier-
Transform Infrared (FTIR) spectroscopy. The dissolution profile should be compared to that
of the parent API.

Table 3: Equilibrium Solubility of Dapagliflozin Forms in Various Media

. . . Equilibrium
Active Ingredient Media . Reference
Solubility (mg/mL)

Dapagliflozin (DAP) pH 1.2 0.90 [2]
pH 4.0 0.94 [2]
pH 6.8 0.81 [2]
Water 0.86 [2]
Dapagliflozin
Propanediol
pH 1.2 1.68 [9]
Monohydrate (DAP-
PH)
pH 4.0 1.74 [9]
pH 6.8 1.60 [9]
Water 1.70 [9]

Nanostructured Lipid Carriers (NLCs)
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NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid
lipids, which can improve drug loading and stability.

Protocol: Preparation of Dapagliflozin Propanediol Monohydrate NLCs

This protocol is based on general NLC preparation techniques as specific details for
dapagliflozin NLCs are limited in the provided search results.

e Lipid Phase Preparation:
o Select a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid).

o Melt the solid and liquid lipids together at a temperature above the melting point of the
solid lipid.

o Dissolve dapagliflozin propanediol in the molten lipid mixture.
e Aqueous Phase Preparation:

o Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a co-
surfactant (e.g., Tween 80).

o Heat the aqueous phase to the same temperature as the lipid phase.
o Emulsification:

o Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to
form a coarse emulsion.

o Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce
the particle size to the nanometer range.

e Cooling and NLC Formation:

o Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form
NLCs.
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o Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta
potential, entrapment efficiency, and in vitro drug release.[10]

Analytical and Characterization Protocols

Accurate and robust analytical methods are crucial for the successful development of
dapagliflozin formulations.

Dissolution Testing

Protocol: Dissolution Testing for Immediate-Release Dapagliflozin Tablets

o Apparatus: USP Apparatus Il (Paddles).[11]

e Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or 0.1N HCI.[11][12]
o Temperature: 37 £ 0.5°C.[11]

o Agitation Speed: 50 rpm.[11]

e Sampling Times: 5, 10, 15, 20, and 25 minutes.[12]

e Quantification: Use a validated UV-Vis spectrophotometric method at 224 nm or an RP-
HPLC method.[11]

Table 4: Dissolution Profile of Commercial Dapagliflozin Tablets

Time (min) % Drug Dissolved (in pH Ref
ime (min eference
1.2 at 50 rpm)

15 >85% [13]

Stability Indicating RP-HPLC Method

Protocol: RP-UPLC Method for Dapagliflozin Propanediol Monohydrate
o Column: Bridge Ethylene Hybride (BEH) C18 column (50mm x 2.1 mm, 1.7um).[14]

» Mobile Phase: Water: Acetonitrile (60:40 v/v).[14]
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e Flow Rate: 0.5 mL/min.[14]

o Detection: UV at 223 nm.[14]

e Column Temperature: 30°C.[14]

+ Retention Time: Approximately 0.77 min.[14]

» Forced Degradation: The method should be validated for its stability-indicating properties by
subjecting the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14]
[15]
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Caption: Mechanism of action of Dapagliflozin via SGLTZ2 inhibition.

Experimental Workflow: Formulation and
Characterization
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Caption: Workflow for dapagliflozin formulation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b3060979#formulation-techniques-for-
dapagliflozin-propanediol-anhydrous-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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